BenchChemオンラインストアへようこそ!

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea

LSD1 inhibition Epigenetics Structure–activity relationship

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea (CAS 900009-10-1, molecular formula C14H18N6OS, MW 318.40) is a synthetic small molecule belonging to the pyrimidine–(thio)urea hybrid class. Its structure contains a central urea linker flanked by two distinct pyrimidine termini—a 4,6-dimethylpyrimidine ring connected via a thioether-propyl spacer on one side and an unsubstituted pyrimidin-2-yl group directly attached to the urea on the other.

Molecular Formula C14H18N6OS
Molecular Weight 318.4
CAS No. 900009-10-1
Cat. No. B2474930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea
CAS900009-10-1
Molecular FormulaC14H18N6OS
Molecular Weight318.4
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC=CC=N2)C
InChIInChI=1S/C14H18N6OS/c1-10-9-11(2)19-14(18-10)22-8-4-7-17-13(21)20-12-15-5-3-6-16-12/h3,5-6,9H,4,7-8H2,1-2H3,(H2,15,16,17,20,21)
InChIKeyLJEAOJVAGBHJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea (CAS 900009-10-1): Chemical Identity and Class Overview for Targeted Procurement


1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea (CAS 900009-10-1, molecular formula C14H18N6OS, MW 318.40) is a synthetic small molecule belonging to the pyrimidine–(thio)urea hybrid class [1]. Its structure contains a central urea linker flanked by two distinct pyrimidine termini—a 4,6-dimethylpyrimidine ring connected via a thioether-propyl spacer on one side and an unsubstituted pyrimidin-2-yl group directly attached to the urea on the other [1]. This asymmetric design places it within a broader family of heterocyclic urea derivatives that have been explored as lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in anticancer research, although primary peer-reviewed data specific to this exact compound remain exceptionally scarce [2].

Why Analogs of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea Cannot Be Interchanged Without Quantitative Verification


Within the pyrimidine–(thio)urea class, subtle alterations to the terminal heterocycle profoundly modulate target engagement. The benchmark SAR study by Ma et al. demonstrated that in a closely related pyrimidine–thiourea series, replacing a terminal substituent shifted LSD1 inhibitory IC50 values by over an order of magnitude, with the optimal compound achieving nanomolar potency while structurally adjacent analogs exhibited negligible activity [1]. The target compound’s unique pairing of an unsubstituted pyrimidine-2-yl terminal with a 4,6-dimethylpyrimidine thioether tail creates a hydrogen-bonding and steric profile distinct from the symmetrical 4,6-dimethylpyrimidine analog (CAS 899968-95-7) or the 4-methylpyrimidine variant, making potency and selectivity assumptions unreliable without matched head-to-head data [1].

Quantitative Differentiation Evidence for 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea: Comparator-Based Analysis for Informed Procurement


Structural Asymmetry as a Key Differentiator from the Symmetrical 4,6-Dimethylpyrimidine Analog (CAS 899968-95-7)

The target compound contains an unsubstituted pyrimidin-2-yl ring at the urea terminus, contrasting with the symmetrical analog 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea (CAS 899968-95-7), which bears 4,6-dimethyl substitution on both pyrimidine rings. The class-level SAR from Ma et al. (J Med Chem 2015) established that the presence and position of methyl substituents on the terminal pyrimidine directly control LSD1 inhibition potency by modulating the depth of insertion into the FAD-binding pocket [1]. No head-to-head quantitative comparison between these two specific compounds is available in the open peer-reviewed literature.

LSD1 inhibition Epigenetics Structure–activity relationship

Differentiation from the Chlorophenyl Analog (CAS 900009-06-5) via Thioether-Linked Heterocycle Selection

The target compound uses a 4,6-dimethylpyrimidine ring as the thioether-linked terminus, whereas the closely related CAS 900009-06-5 (1-(3-((4-chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea) replaces this with a 4-chlorophenyl group. The pyrimidine-thiourea SAR paper by Ma et al. (J Med Chem 2015) demonstrated that heterocyclic thioether substituents engage residues within the LSD1 active site differently than phenyl-based substituents, with pyrimidine-containing tail groups conferring superior LSD1 inhibition compared to phenyl counterparts [1]. No quantitative head-to-head data exist for this specific compound pair.

LSD1 inhibitor design Heterocyclic SAR Medicinal chemistry

Pyrimidine-Thiourea Hybrid Class LSD1 Inhibition: Baseline Potency Context

The pyrimidine–thiourea hybrid class, to which the target compound belongs, has validated LSD1/KDM1A inhibition as its primary mechanism. In the foundational J Med Chem 2015 study, the most potent analog (compound 6b) achieved an LSD1 IC50 in the low-nanomolar range and exhibited oral antitumor efficacy in a gastric cancer xenograft model with no overt toxicity, establishing the pharmacological tractability of this scaffold [1]. The target compound’s specific IC50 and selectivity profile versus MAO-A/MAO-B have not been published.

LSD1/KDM1A Epigenetic oncology Pyrimidine scaffold

Optimal Research Application Scenarios for 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea Based on Evidence Profile


LSD1/KDM1A Biochemical Profiling and Structure–Activity Relationship Expansion

This compound is best deployed as a tool compound for in vitro LSD1 enzyme inhibition assays to map how asymmetric pyrimidine substitution (unsubstituted vs. 4,6-dimethyl terminals) influences potency relative to published pyrimidine–thiourea hybrid benchmarks. Users should employ recombinant human LSD1 enzyme with a validated peroxide-coupled or fluorescence-based assay, and include the known inhibitor tranylcypromine as a positive control alongside structural analogs such as CAS 899968-95-7 and CAS 900009-06-5 to establish a comparative inhibition dataset [1].

Epigenetic Oncology Target Validation in LSD1-Overexpressing Cancer Cell Lines

Given class-level evidence that pyrimidine–thiourea hybrids suppress proliferation of LSD1-overexpressing gastric cancer cells (MGC-803) and exhibit anti-migration and anti-invasion effects [1], this compound may be evaluated for its ability to modulate H3K4 methylation marks and downstream gene expression in LSD1-dependent cancer models. Parallel testing against the symmetrical dimethyl analog and the chlorophenyl analog is essential to isolate the contribution of the unsubstituted pyrimidine-2-yl terminus to cellular activity and target engagement [1].

Medicinal Chemistry Lead Optimization Starting Point

The compound’s asymmetric design—featuring two electronically and sterically distinct pyrimidine termini—offers a versatile scaffold for systematic derivatization. Structure–activity studies can explore modifications at the unsubstituted pyrimidine ring (e.g., introducing halogens, methyl, or methoxy groups) to probe the FAD-binding pocket of LSD1, with reference to the SAR framework established by Ma et al. [1]. Procurement for this purpose should include at least three comparator compounds (symmetrical dimethyl analog, 4-methylpyrimidine analog, and chlorophenyl analog) to enable meaningful SAR interpretation [1].

Quote Request

Request a Quote for 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.